molecular formula C7H12N4O B14064786 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane

Cat. No.: B14064786
M. Wt: 168.20 g/mol
InChI Key: IFMCGSJZMKGGAC-UHFFFAOYSA-N
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Description

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both a triazole and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxazepane ring can be synthesized through various methods, including cyclization reactions involving amines and epoxides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.

Scientific Research Applications

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.

    1H-1,2,3-Triazole Analogs: A broad class of compounds with similar triazole rings, used in various chemical and biological applications.

Uniqueness

6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

6-(2H-triazol-4-yl)-1,4-oxazepane

InChI

InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11)

InChI Key

IFMCGSJZMKGGAC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)C2=NNN=C2

Origin of Product

United States

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